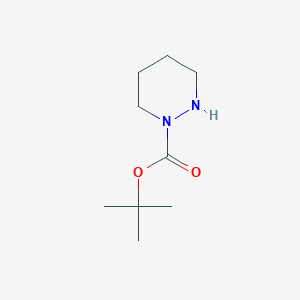
tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-butyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyridazine ring, which is a saturated six-membered ring containing two nitrogen atoms. The tert-butyl group enhances its lipophilicity, potentially affecting its interaction with biological targets. The carboxylate functional group may also play a crucial role in its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| CAS Number | 885693-20-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the tetrahydropyridazine ring allows for interactions with receptors and enzymes, modulating biochemical pathways that could lead to therapeutic effects. Specific mechanisms may include:
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways.
- Enzyme Inhibition : It could act as an inhibitor for certain enzymes, affecting metabolic processes.
- Antioxidant Activity : Some derivatives of tetrahydropyridazines have shown potential antioxidant properties, which could contribute to their biological effects.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Certain derivatives have been investigated for their potential to inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to reduce inflammation in various models.
- Antimicrobial Properties : Some tetrahydropyridazine derivatives have demonstrated effectiveness against bacterial and fungal strains.
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the anticancer effects of related tetrahydropyridazine compounds on various cancer cell lines. Results showed that certain derivatives significantly inhibited cell growth in melanoma and colon cancer models, suggesting potential for further development as anticancer agents . -
Anti-inflammatory Properties :
Another investigation focused on the anti-inflammatory properties of tetrahydropyridazine derivatives. The study demonstrated that these compounds reduced pro-inflammatory cytokine levels in vitro, indicating their potential use in treating inflammatory diseases . -
SAR Studies :
Structure-activity relationship studies have revealed that modifications to the substituents on the tetrahydropyridazine ring can significantly impact biological activity. For instance, the introduction of polar functional groups improved solubility and metabolic stability while maintaining or enhancing bioactivity .
Eigenschaften
IUPAC Name |
tert-butyl diazinane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-11/h10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIRWUNWELABQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611200 |
Source


|
| Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154972-37-9 |
Source


|
| Record name | tert-Butyl tetrahydropyridazine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














